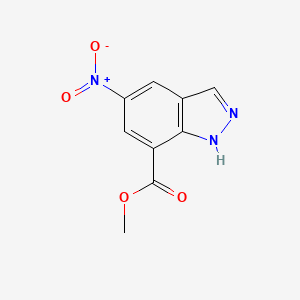

methyl 5-nitro-1H-indazole-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-nitro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Wirkmechanismus

Target of Action

Methyl 5-nitro-1H-indazole-7-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets.

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in cell cycle regulation and volume control, respectively .

Biochemical Pathways

Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound’s molecular weight is 221.17 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the potential kinase targets, it is plausible that this compound could affect cell cycle progression and cell volume regulation .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-indazole-7-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method involves the nitration of 1H-indazole-7-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Reduction: Methyl 5-amino-1H-indazole-7-carboxylate.

Substitution: Various substituted indazoles depending on the nucleophile used.

Hydrolysis: 5-nitro-1H-indazole-7-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 5-nitro-1H-indazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

Vergleich Mit ähnlichen Verbindungen

5-nitroindazole: Similar structure but lacks the ester group.

Methyl 1H-indazole-7-carboxylate: Similar structure but lacks the nitro group.

Methyl 5-amino-1H-indazole-7-carboxylate: Reduction product of methyl 5-nitro-1H-indazole-7-carboxylate.

Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which allow for a wide range of chemical modifications and applications. The nitro group provides a site for reduction and substitution reactions, while the ester group can be hydrolyzed or used in further esterification reactions.

Biologische Aktivität

Methyl 5-nitro-1H-indazole-7-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8N3O4

- Molecular Weight : 221.17 g/mol

- Structural Features : The compound features a nitro group and a carboxylate moiety, which are critical for its biological activity.

This compound interacts with various biological targets, primarily through the inhibition of specific kinases involved in cell cycle regulation and signaling pathways:

- Kinase Inhibition : It has been reported to inhibit chk1 and chk2 kinases, which are essential for DNA damage response and cell cycle control.

- Cell Volume Regulation : The compound may also modulate the activity of the human kinase h-sgk, affecting cellular volume homeostasis.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound could serve as a precursor for synthesizing anticancer agents. Its structural similarity to other bioactive indazole derivatives enhances its potential in cancer therapy.

- Antimicrobial Properties : Indazole derivatives have shown promise in antimicrobial applications. This compound can be utilized in the synthesis of various compounds with antibacterial and antifungal activities .

Table 1: Biological Activity Overview

Case Study: Anticancer Properties

In a study investigating the structure-activity relationship (SAR) of indazole derivatives, this compound was highlighted for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. The compound demonstrated an IC50 value indicative of significant antiproliferative activity against certain cancer cell lines .

Case Study: Antimicrobial Activity

Another research effort focused on synthesizing sulfonamide derivatives from 5-nitroindazole compounds revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, supporting its use in developing new antimicrobial agents .

Pharmacokinetics and Stability

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Solubility : The compound's solubility can be influenced by pH and temperature, which are critical factors during formulation development.

- Storage Conditions : It is recommended to store the compound at temperatures between 2°C and 8°C to maintain stability.

Eigenschaften

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632291-85-1 |

Source

|

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.